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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

Get Quote

Executive Summary: Defining the Chemical &
Pharmacological Divergence
Status:CRITICAL DISTINCTION REQUIRED

This guide addresses the comparative profile of AFR-605 free base against established

Second-Generation Tyrosine Kinase Inhibitors (TKIs). It is imperative to establish the primary

pharmacological identity of AFR-605 to prevent experimental misalignment.

AFR-605 is chemically identified as an Indazole Amide (N-((1-(2-(2-pyridinyl)ethyl)-4-

piperidinyl)methyl)-1-isopropyl-1H-3-indazolecarboxamide).[1] Literature and patent filings

characterize it as a potent 5-HT4 Receptor Antagonist (GPCR target), not a classical

Tyrosine Kinase Inhibitor.

Second-Generation TKIs (e.g., Dasatinib, Nilotinib, Bosutinib, Afatinib) are designed to inhibit

specific kinases (BCR-ABL, EGFR, SRC) often resistant to first-generation therapies

(Imatinib).
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Scientific Rationale for Comparison: While AFR-605 is not a clinical TKI, its Indazole core

shares structural homology with several kinase inhibitors (e.g., Axitinib, Linifanib). In High-

Throughput Screening (HTS) or Structure-Activity Relationship (SAR) studies, researchers may

compare such "privileged scaffolds" to assess off-target kinase liabilities or repurposing

potential.

This guide objectively compares the properties of AFR-605 (as a structural reference/negative

control) against true Second-Generation TKIs, highlighting the divergence in mechanism,

potency, and experimental validation.

Chemical & Physical Properties: Free Base vs. Salts
The "Free Base" form is critical for membrane permeability assays (PAMPA/Caco-2) but

requires specific solubilization protocols compared to salt forms (e.g., Dasatinib Monohydrate).

Feature
AFR-605 (Free

Base)

Dasatinib (Free

Base)

Nilotinib (Free

Base)

Afatinib (Free

Base)

Core Scaffold Indazole Amide
Thiazolyl-

Pyrimidine

Phenylamino-

Pyrimidine
Quinazoline

Primary Target
5-HT4 Receptor

(GPCR)

BCR-ABL / SRC

(Kinase)

BCR-ABL

(Kinase)

EGFR / HER2

(Kinase)

Molecular Weight ~405.5 g/mol 488.01 g/mol 529.5 g/mol 485.9 g/mol

Solubility

(DMSO)
High (>50 mM) High (>100 mM)

Moderate (<10

mM)
High (>50 mM)

LogP

(Lipophilicity)
~3.5 (Predicted) 3.8 4.6 3.6

pKa (Basic N) ~9.2 (Piperidine) 7.1, 10.8 4.6, 11.2 8.2

Formulation Insight:

AFR-605 Free Base: Highly lipophilic. Requires DMSO stock (10-20 mM) for cellular assays.

Avoid aqueous buffers without carrier (BSA/Cyclodextrin) to prevent precipitation.
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Comparison: Similar lipophilicity to Dasatinib, meaning both will readily cross cell

membranes, but their intracellular targets (GPCR on membrane vs Cytosolic Kinase) dictate

different downstream effects.

Pharmacological Profiling: Mechanism of Action
(MoA)
This section contrasts the binding modes. The diagram below illustrates the fundamental

difference in signaling pathways between the GPCR-targeted AFR-605 and Kinase-targeted

TKIs.

Signaling Pathway Architecture
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Click to download full resolution via product page

Figure 1: Divergent signaling cascades. AFR-605 targets membrane-bound GPCRs affecting

cAMP, while TKIs target cytosolic kinases affecting phosphorylation cascades.

Comparative Efficacy Data (Experimental)
If one were to test AFR-605 in a standard Kinase Panel (e.g., DiscoveRx KINOMEscan), the

expected results compared to a TKI (Dasatinib) would be:

Target Kinase
AFR-605 IC50

(nM)

Dasatinib IC50

(nM)

Nilotinib IC50

(nM)
Interpretation

ABL1 (WT)
> 10,000

(Inactive)
< 1.0 < 10

AFR-605 lacks

the hinge-binding

motif for ABL.

SRC
> 10,000

(Inactive)
0.5 > 1000

Dasatinib is dual

SRC/ABL; AFR-

605 is not.

c-KIT
> 10,000

(Inactive)
5.0 20

Common off-

target for TKIs;

unlikely for

Indazole amides

of this class.

5-HT4 (GPCR)
~0.1 - 1.0

(Active)
> 10,000 > 10,000

Selectivity

Inversion.

Key Insight: AFR-605 acts as a Negative Control in kinase assays. If significant kinase

inhibition is observed with "AFR-605", verify the compound's purity (check for TKI

contamination) or identity.

Experimental Validation Protocols
To rigorously confirm the performance of AFR-605 vs. TKIs, use the following self-validating

workflows.
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A. Kinase Inhibition Assay (FRET/TR-FRET)
Objective: Quantify IC50 against ABL1 or EGFR.

Preparation: Dissolve AFR-605 free base and Dasatinib in 100% DMSO to 10 mM.

Dilution: Serial 3-fold dilution in Echo-qualified plate (Max conc: 10 µM).

Reaction:

Mix Kinase (e.g., ABL1), Substrate (Peptide), and ATP (at Km).

Add Compound (1% DMSO final).

Incubate 60 min at RT.

Detection: Add Eu-labeled antibody (detects Phosphorylation). Read TR-FRET.

Validation:

Dasatinib must show sigmoidal dose-response (IC50 < 1 nM).

AFR-605 should show a flat line (0-10% inhibition at 10 µM). If inhibition >50% is seen,

analyze for off-target Indazole promiscuity.

B. Cell Viability Assay (K562 Leukemia Cells)
Objective: Assess phenotypic impact on BCR-ABL dependent cells.

Seeding: Seed K562 cells (5000/well) in RPMI + 10% FBS.

Treatment: Treat with AFR-605 and Dasatinib (0.1 nM - 10 µM) for 72 hours.

Readout: CellTiter-Glo (ATP luminescence).

Outcome:

Dasatinib: Potent killing (EC50 ~1-5 nM).
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AFR-605: No cytotoxicity expected up to 10 µM (unless non-specific toxicity occurs).

Experimental Workflow Diagram
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Figure 2: High-throughput viability screening workflow for validating TKI efficacy vs. non-TKI

controls.

Addressing Potential Confusion: "AFR" vs.
"Afatinib"
It is highly probable that "AFR-605" is being conflated with Afatinib or a specific research code

(e.g., SKI-606 for Bosutinib) in the context of Second-Generation TKIs.

If you meant Afatinib (BIBW 2992):

Class: 2nd Gen EGFR TKI (Irreversible).

Mechanism: Covalent binding to Cys797 of EGFR.

Comparison: Unlike Dasatinib (reversible), Afatinib forms a permanent bond, making it

effective against certain resistance mutations but carrying higher toxicity.

If you meant Bosutinib (SKI-606):

Class: 2nd Gen SRC/ABL TKI.

Mechanism: ATP-competitive.
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Comparison: More specific to SRC/ABL than Imatinib; less inhibition of c-KIT/PDGFR (less

side effects).

Recommendation: If your study involves AFR-605, proceed with the understanding that it is a

5-HT4 antagonist. If you require a TKI control with an Indazole scaffold, Axitinib is the

appropriate comparator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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